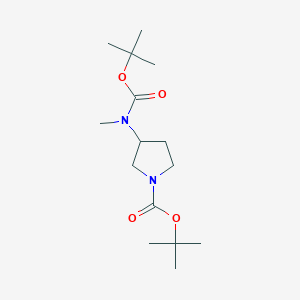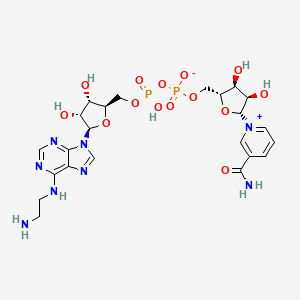
N6-(2-Aminoethyl)-NAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(2-Aminoethyl)-NAD: is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in various biochemical processes, including redox reactions, signaling pathways, and enzymatic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-NAD typically involves the modification of NAD through the introduction of an aminoethyl group at the N6 position of the adenine ring. One common method involves the reaction of NAD with 2-aminoethyl chloride under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N6-(2-Aminoethyl)-NAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
Scientific Research Applications
N6-(2-Aminoethyl)-NAD has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying enzyme mechanisms.
Biology: The compound is used in studying cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N6-(2-Aminoethyl)-NAD involves its interaction with various enzymes and proteins. The aminoethyl group at the N6 position enhances its binding affinity to certain enzymes, thereby modulating their activity. The compound participates in redox reactions, transferring electrons and hydrogen ions, which are crucial for cellular energy production and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N6-Methyl-NAD
- N6-Ethyl-NAD
- N6-Propyl-NAD
Comparison
N6-(2-Aminoethyl)-NAD is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to other N6-substituted NAD derivatives, this compound exhibits higher binding affinity to certain enzymes and greater stability under physiological conditions. This makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C23H32N8O14P2 |
|---|---|
Molecular Weight |
706.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 |
InChI Key |
QDIRJGBLIZPDDJ-BSLNIGMPSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


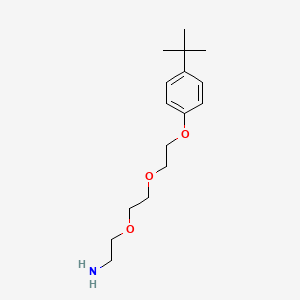

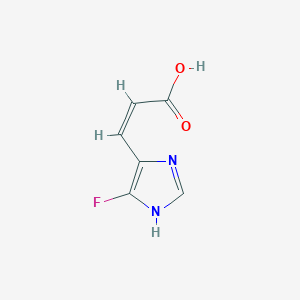

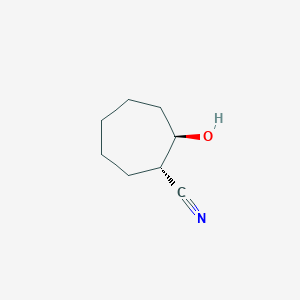
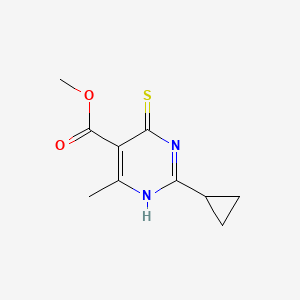

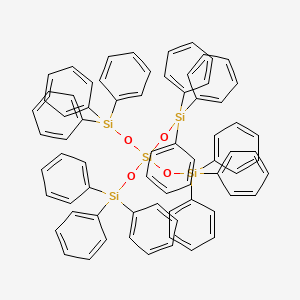
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
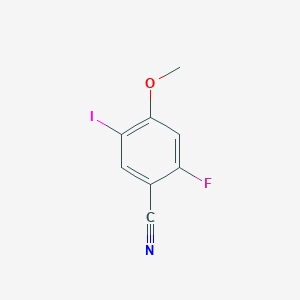
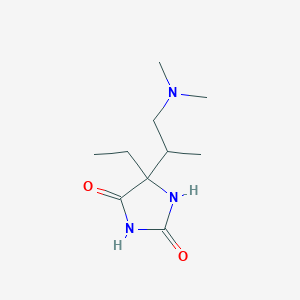
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
